molecular formula C9H9NO3 B1276694 Methyl 4-(hydroxyiminomethyl)benzoate CAS No. 53148-13-3

Methyl 4-(hydroxyiminomethyl)benzoate

Cat. No.: B1276694
CAS No.: 53148-13-3
M. Wt: 179.17 g/mol
InChI Key: VVHXCSFDEMZQFY-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxyiminomethyl)benzoate, also known as MHB, is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(hydroxyiminomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-formylbenzoate with hydroxylamine hydrochloride in the presence of sodium bicarbonate in methanol at room temperature . Another method includes the use of hydroxylamine hydrochloride and sodium acetate in methanol and water under reflux conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through a process that utilizes by-products generated in the production of dimethyl terephthalate (DMT). This method involves adding alcohol to the reaction by-product, followed by a series of purification steps .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(hydroxyiminomethyl)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(hydroxyiminomethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(hydroxyiminomethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Methyl 4-hydroxybenzoate
  • Methyl 4-(hydroxymethyl)benzoate
  • Methyl 4-(methoxycarbonyl)benzoate

Comparison: Methyl 4-(hydroxyiminomethyl)benzoate is unique due to its hydroxyimino functional group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .

Properties

IUPAC Name

methyl 4-(hydroxyiminomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(11)8-4-2-7(3-5-8)6-10-12/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHXCSFDEMZQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425494
Record name methyl 4-(hydroxyiminomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53148-13-3
Record name methyl 4-(hydroxyiminomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of methyl 4-formylbenzoate (4.92 g), hydroxylamine hydrochloride (5.21 g) and sodium acetate (6.15 g) in ethanol (50 ml) was refluxed for 2 hours. The mixture was poured into water and extracted with ethyl acetate and the separated organic layer was washed with brine and dried over magnesium sulfate. The solvents were removed under reduced pressure to give 4-methoxycarbonyl-benzaldehyde oxime (5.28 g).
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Synthesis routes and methods III

Procedure details

To a solution of methyl 4-formylbenzoate, 37-c, (5.0 g, 30.5 mmol) and hydroxylamine hydrochloride (2.5 g, 36.6 mmol) in THF/H2O (VTHF:VH2O=4:1, 50 mL) was added sodium acetate (3.5 g, 42.7 mmol). The reaction mixture was stirred at room temperature overnight and diluted with dichloromethane (400 mL), washed with water, dried with anhydrous Na2SO4, filtrated and concentrated in vacuo to provide compound, 37-d, (4.9 g, 90%).
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37-c
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5 g
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2.5 g
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3.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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